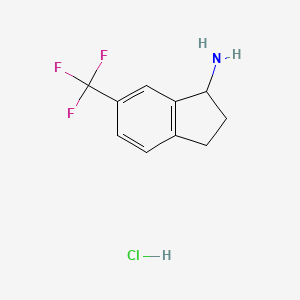

6-Trifluoromethyl-indan-1-ylamine hydrochloride

Overview

Description

6-Trifluoromethyl-indan-1-ylamine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 6-Trifluoromethyl-indan-1-ylamine hydrochloride is defined by its molecular formula, C10H11ClF3N . The exact structure would be best determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Neurological Research : The drug riluzole, modified with 6-trifluoromethyl-indan-1-ylamine hydrochloride, has been explored for its impact on neuronal NMDA receptors and the neurotransmitter glutamate. This research is significant in understanding the role of such compounds in neurochemistry and potential therapeutic uses (Sokolov et al., 2017).

Organic Synthesis : The compound has been used in the synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes. This work contributes to the broader field of organic chemistry, particularly in creating new molecular structures with potential applications in various fields (Zanatta et al., 2005).

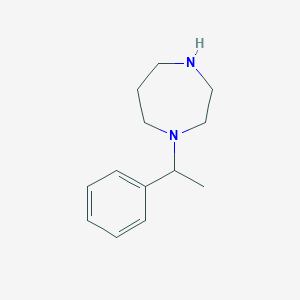

Alternative Synthesis Methods : Research on alternative synthesis methods for fluorine-containing compounds, like 1-(8-fluoronaphthalen-1-yl)piperazine, has been conducted. This research is crucial for improving the efficiency and scalability of producing such compounds (Zhijian et al., 2007).

Material Science : In the field of material science, the compound has been used in synthesizing iridium complexes with trifluoromethyl-substituted ligands, showing potential applications in organic light-emitting diodes (OLEDs) (Xu et al., 2013).

Environmental Chemistry : The compound has been studied in the context of sorption and degradation of herbicides in soil-water systems. This research is significant for understanding environmental fate and transport of chemicals (Gamerdinger et al., 1991).

Antimicrobial Research : Fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines, synthesized using similar compounds, have been evaluated for their antibacterial and antifungal activities. This highlights its potential use in developing new antimicrobial agents (Chundawat et al., 2014).

Fluorescent Probes in Biochemistry : Research involving the synthesis of radiolabeled guanine derivatives for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase demonstrates the use of similar compounds in creating tools for biochemical research (Vaidyanathan et al., 2000).

Polyoxometalate Research : The compound has been used in synthesizing rare-earth substituted arsenotungstate aggregates, contributing to the field of inorganic chemistry and materials science (Li et al., 2016).

Clinical Research : It has been studied as part of an orally active, water-soluble neurokinin-1 receptor antagonist. This research is pivotal in developing new pharmaceuticals (Harrison et al., 2001).

Analytical Chemistry : The compound has been used in the determination of vanadium in silicate rocks and minerals, showing its utility in analytical methodologies (Jeffery & Kerr, 1967).

Investigation of Electrostatic Interactions : It has been involved in the study of electrostatic interactions in polyelectrolyte multilayer films, which is crucial for understanding material properties and interactions at the molecular level (Caruso et al., 1999).

Antiviral Research : Derivatives of the compound have been prepared and tested for antiviral activities, showing its potential in medical applications (Aigami et al., 1976).

Safety and Hazards

The specific safety and hazard information for 6-Trifluoromethyl-indan-1-ylamine hydrochloride is not provided in the search results. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5,9H,2,4,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGAPGFAJWBAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68755-41-9 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-6-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

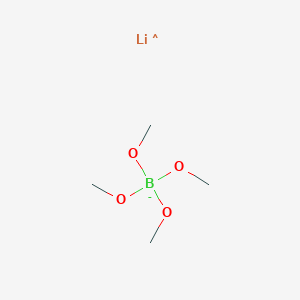

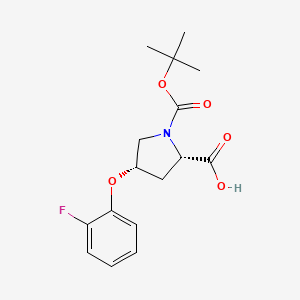

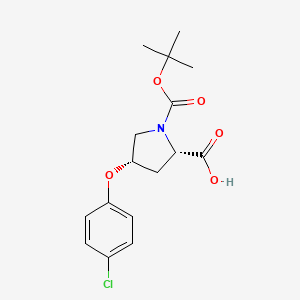

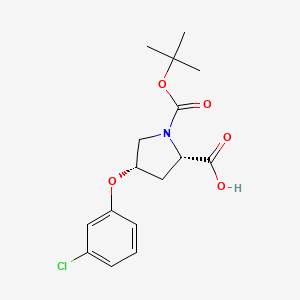

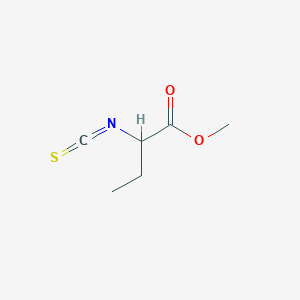

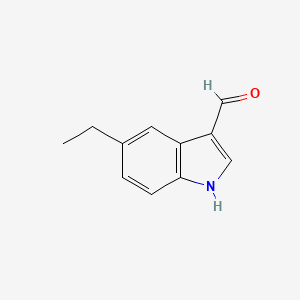

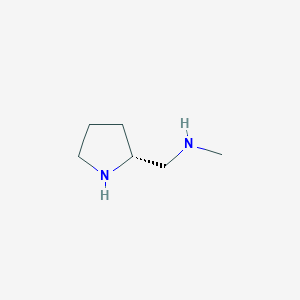

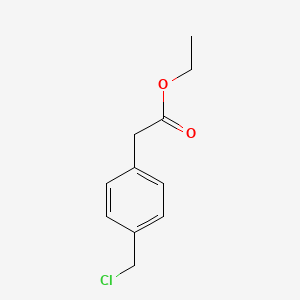

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)

![5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide](/img/structure/B3150393.png)